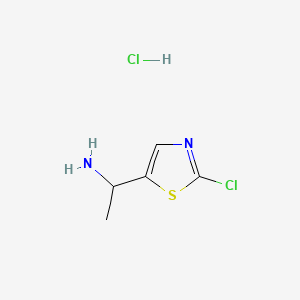
2-Amino-5-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylpentanoic acid is a complex organic compound that features a triazole ring, which is known for its diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylpentanoic acid typically involves multi-step organic synthesis. The process often starts with the preparation of the triazole ring, followed by its attachment to the amino acid backbone. Specific reaction conditions, such as temperature, pH, and solvents, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize efficiency, reduce costs, and ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature, pressure, and time are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-Amino-5-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-5-(1h-1,2,4-triazol-1-yl)-2-methylpentanoic acid
- 2-Amino-5-(3-methyl-1h-1,2,4-triazol-1-yl)-2-methylpentanoic acid
Uniqueness
Compared to similar compounds, 2-Amino-5-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylpentanoic acid is unique due to the presence of two methyl groups on the triazole ring. This structural feature may enhance its biological activity and specificity, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C10H18N4O2 |
|---|---|
Molekulargewicht |
226.28 g/mol |
IUPAC-Name |
2-amino-5-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methylpentanoic acid |
InChI |
InChI=1S/C10H18N4O2/c1-7-12-8(2)14(13-7)6-4-5-10(3,11)9(15)16/h4-6,11H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
BZUYQCFPYURNGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=N1)C)CCCC(C)(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


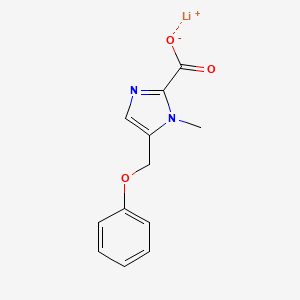



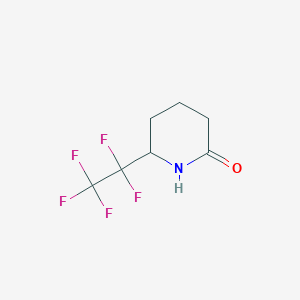
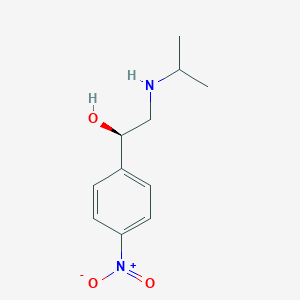
![3-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)pyridine](/img/structure/B13575683.png)
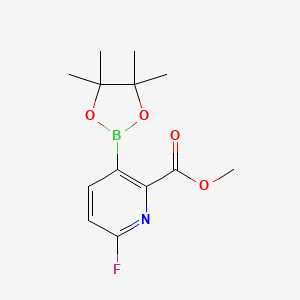
![Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride](/img/structure/B13575694.png)

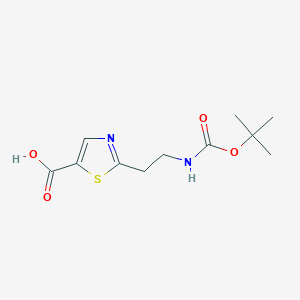
![Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13575703.png)
